molecular formula C8H5BrO2 B13289623 5-Bromo-1-benzofuran-7-ol

5-Bromo-1-benzofuran-7-ol

Cat. No.: B13289623
M. Wt: 213.03 g/mol
InChI Key: GHTATVPRMJRIPA-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 7-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions. Another method includes the dehydration of phenoxyalkanone under acidic conditions . Additionally, the Ullman-type coupling reaction can be employed, where resorcinol is coupled with 1-bromo-3,5-dimethoxybenzene to obtain the desired benzofuran derivative .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods for the large-scale production of this compound are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-benzofuran-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-benzofuran-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-benzofuran-7-ol is primarily related to its interaction with biological targets. The hydroxyl group at the 7-position can form hydrogen bonds with target proteins, while the bromine atom at the 5-position can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or disrupt cellular pathways makes it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-benzofuran-7-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets. Additionally, the hydroxyl group at the 7-position allows for specific hydrogen bonding interactions, making this compound a valuable scaffold for drug design .

Properties

Molecular Formula

C8H5BrO2

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-1-benzofuran-7-ol

InChI

InChI=1S/C8H5BrO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H

InChI Key

GHTATVPRMJRIPA-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)O

Origin of Product

United States

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